- Method for peptide synthesis by peptide coupling of amino acids or peptides trioctadecyloxybenzyl or didocosyloxybenzy ester and deprotection in presence of amine scavengers, World Intellectual Property Organization, , ,
Cas no 91917-63-4 (Atrial natriureticpeptide-28 (human reduced) (9CI))

91917-63-4 structure
상품 이름:Atrial natriureticpeptide-28 (human reduced) (9CI)
Atrial natriureticpeptide-28 (human reduced) (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- Atrial natriureticpeptide-28 (human reduced) (9CI)
- Atrial Natriuretic Peptide human
- A-ANF(1-28), HUMAN
- Atrial natriuretic factor (1-28) (human, porcine)
- hANF
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-MET-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR(DISULFIDE BRIDGE:CYS7-CYS23)
- -ANF (1-28), human
- ANP 1-28, HUMAN
- Atriopeptin-33(rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine-
- 16: PN: WO0071576 SEQID: 16 unclaimed sequence
- 1: PN: WO0185945 SEQID: 1unclaimed sequence
- 294: PN: WO0069900 SEQID: 476 unclaimed sequence
- 2: PN:GB2403533 SEQID: 2 claimed sequence
- 313: PN:WO0069900 SEQID: 495 unclaimed sequence
- 3: PN:CN1278007 SEQID: 5 unclaimed sequence
- 5-32-Urodilatin(human)
- 59: PN: US6033884 SEQID: 53 unclaimed protein
- 99-126-natriuretic hormone peptide (human)
- Atriopeptin-28 (Canis familiaris reduced)
- Atrial natriuretic peptide-28 (Canis familiaris)
- alpha-Atriopeptin (human reduced)
- 13: PN: WO2004089280 SEQID: 13 unclaimed sequence
- 13: PN: WO2005103087 SEQID:16 unclaimed sequence
- 140: PN: WO2008058016 SEQID: 141 claimed protein
- 15:PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15unclaimed protein
- 18: PN:WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimedsequence
- 19: PN: WO2007034498 SEQID: 18 unclaimed sequence
- 1: PN: DE19942230SEQID: 6 claimed protein
- 1: PN: US20030069186 SEQID: 5 unclaimed sequence
- 1:PN: US20090163421 SEQID: 1 unclaimed sequence
- 2145: PN: WO03060071 SEQID: 2207 unclaimed
- 21: PN:WO2004045592 SEQID: 20 unclaimed sequence
- 220: PN: US20060293232 PAGE: 14unclaimed sequence
- 2: PN: WO02074234 FIGURE: 3B claimedprotein
- 301: PN: US20080004206 SEQID: 302 unclaimed protein
- 38: PN: WO2005003296 SEQID: 309unclaimed sequence
- 393: PN: US20090175821 SEQID: 476 claimed protein
- 3: PN: US20080194481 SEQID: 302 claimedprotein
- 439: PN: US20080312157 SEQID: 456 unclaimed sequence
- 4: PN:US20080214437 SEQID: 4 claimed protein
- 4: PN: WO2009073527 SEQID: 4 claimedprotein
- 4: PN: WO2009142307 SEQID: 100 claimed protein
- 5: PN: WO2007035600SEQID: 3 unclaimed sequence
- 604: PN: WO2009058322 SEQID: 302 claimed sequence
- 78: PN: WO03099862 PAGE: 45 unclaimed protein
- 7: PN: US20060183154 SEQID: 7claimed sequence
- 95: PN: WO2007047504 SEQID: 179 unclaimed sequence
- 9: PN: US20010027181 SEQID: 1unclaimed protein
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-L-cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine (ACI)
- L
- Atrial natriuretic peptide-28 (human reduced) (9CI)
- Atriopeptin-33 (rat reduced), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine-17-L-methionine- (ZCI)
- 11: PN: WO2010128071 SEQID: 8 unclaimed protein
- 13: PN: WO2005103087 SEQID: 16 unclaimed sequence
- 147: PN: WO2019106193 SEQID: 147 claimed protein
- 15: PN: US20030119021 SEQID: 14 unclaimed sequence
- 15: PN: WO2008154226 SEQID: 15 unclaimed protein
- 16: PN: WO2010129655 SEQID: 7 unclaimed protein
- 16: PN: WO2011075471 SEQID: 1 unclaimed protein
- 171: PN: WO2023086949 SEQID: 172 claimed sequence
- 17: PN: WO2011084808 SEQID: 18 claimed protein
- 18: PN: WO2004022003 SEQID: 4 claimed sequence
- 18: PN: WO2005094420 SEQID: 4 claimed sequence
- 1: PN: CN107828819 SEQID: 1 claimed protein
- 1: PN: DE19942230 SEQID: 6 claimed protein
- 1: PN: JP2011207867 SEQID: 1 claimed protein
- 1: PN: US20090163421 SEQID: 1 unclaimed sequence
- 1: PN: US20120164142 SEQID: 1 unclaimed sequence
- 1: PN: US20140179605 SEQID: 1 claimed sequence
- 1: PN: US20200017567 SEQID: 1 claimed protein
- 1: PN: WO0185945 SEQID: 1 unclaimed sequence
- 1: PN: WO2010033207 SEQID: 1 claimed protein
- 1: PN: WO2010078325 SEQID: 1 claimed protein
- 1: PN: WO2011038061 SEQID: 1 unclaimed protein
- 1: PN: WO2011038066 SEQID: 1 unclaimed protein
- 1: PN: WO2012118042 SEQID: 1 claimed protein
- 1: PN: WO2013027680 SEQID: 1 claimed protein
- 1: PN: WO2013058833 SEQID: 1 unclaimed sequence
- 1: PN: WO2013059491 SEQID: 1 unclaimed protein
- 1: PN: WO2018175534 SEQID: 1 claimed protein
- 1: PN: WO2019133245 PAGE: 19 claimed sequence
- 1: PN: WO2020141157 SEQID: 1 claimed protein
- 208: PN: US20100291033 SEQID: 302 unclaimed protein
- 208: PN: US20110002888 SEQID: 302 unclaimed protein
- 21: PN: WO2004045592 SEQID: 20 unclaimed sequence
- 21: PN: WO2013163162 SEQID: 21 unclaimed protein
- 220: PN: US20060293232 PAGE: 14 unclaimed sequence
- 221: PN: WO2010091122 SEQID: 1729 claimed protein
- 239: PN: WO2010033220 SEQID: 1 unclaimed protein
- 23: PN: EP3553081 SEQID: 23 claimed protein
- 23: PN: EP3553082 SEQID: 23 claimed protein
- 23: PN: WO2011024973 FIGURE: 1 claimed sequence
- 23: PN: WO2019197470 SEQID: 23 claimed protein
- Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
- Alternative Name: Atrial Natriuretic Peptide (1-28) (human, porcine)
- 91917-63-4
- DTXSID70583193
- Atrial Natriuretic Peptide human, >=97% (HPLC)
-
- MDL: MFCD00076226
- 인치: 1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
- InChIKey: KGZJRXKGJRJKCB-MPVJKSABSA-N
- 미소: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO)CC1C=CC=CC=1)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
계산된 속성
- 정밀분자량: 3078.44000
- 동위원소 질량: 3080.4603454g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 55
- 수소 결합 수용체 수량: 48
- 중원자 수량: 214
- 회전 가능한 화학 키 수량: 109
- 복잡도: 6900
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 24
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -15.9
- 표면전하: 0
- 상호 변형 이기종 수량: 1001
- 토폴로지 분자 극성 표면적: 1430Ų
실험적 성질
- 밀도: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 1479.28000
- LogP: -2.10540
Atrial natriureticpeptide-28 (human reduced) (9CI) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
LKT Labs | A5225-1 mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 1mg |
$682.30 | 2023-07-11 | |
Biosynth | PAF-4135-S-0.1 mg |
ANP (Human, 1-28) |
91917-63-4 | 0.1 mg |
$161.70 | 2023-01-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GE662-1mg |
Atrial Natriuretic Peptide human |
91917-63-4 | ≥97% (HPLC) | 1mg |
¥1399.0 | 2022-02-28 | |
1PlusChem | 1P00GTEN-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 2.5mg |
$248.00 | 2025-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213748A-10mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 10mg |
¥6303.0 | 2024-07-20 | ||
Aaron | AR00GTMZ-2.5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | 97% | 2.5mg |
$219.00 | 2025-01-24 | |
1PlusChem | 1P00GTEN-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97%(HPLC) | 5mg |
$903.00 | 2025-02-27 | |
A2B Chem LLC | AH83807-5mg |
Atrial natriuretic peptide-28 (human reduced) |
91917-63-4 | ≥97% (HPLC) | 5mg |
$1485.00 | 2024-07-18 | |
LKT Labs | A5225-2.5mg |
α-ANP (1-28), human |
91917-63-4 | ≥95% | 2.5mg |
$1261.70 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213748A-5mg |
Atrial natriureticpeptide-28 (human reduced) (9CI) |
91917-63-4 | 5mg |
¥3893.0 | 2024-07-20 |
Atrial natriureticpeptide-28 (human reduced) (9CI) 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Trifluoroacetic acid , 1,2-Ethanedithiol , Triisopropylsilane Solvents: Water ; 4 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
1.2 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min, rt
1.4 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.5 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.6 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.7 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.8 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.9 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.10 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.11 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.12 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.13 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.14 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , PyBOP Solvents: Dimethylformamide , Dichloromethane ; 20 min, rt; 2 h, rt
1.15 -
참조
- Process for preparation of carperitide acetate, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Tris(2-carboxyethyl)phosphine , 4-Mercaptophenylacetic acid Solvents: Water ; 3 h, pH 7.3, 37 °C
1.2 < 24 h, pH 6.4, rt
1.2 < 24 h, pH 6.4, rt
참조
- N-Sulfanylethylanilide Peptide as a Crypto-Thioester PeptideChemBioChem, 2011, 12(12), 1840-1844,
Atrial natriureticpeptide-28 (human reduced) (9CI) Raw materials
- L-Seryl-L-leucyl-L-arginyl-L-arginyl-L-seryl-L-seryl-3-mercaptopropanoyl-L-leucinamide
- Fmoc-Cys(Trt)-OH
- Fmoc-Ile-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Fmoc-Arg(Pbf)-OH
- Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-tert-buthyl-L-asparagine
- (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-γ-oxo-δ,δ-diphenylbenzenepentanoic acid
- Fmoc-Gly-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Met-OH
- L-Cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-methionyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-4-[(2-mercaptoethyl)amino]benzoyl-L-leucinamide
- L-Cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-L-tyrosine
- Fmoc-Ala-OH
- Fmoc-L-Leu-OH
- Fmoc-Phe-OH
Atrial natriureticpeptide-28 (human reduced) (9CI) Preparation Products
Atrial natriureticpeptide-28 (human reduced) (9CI) 관련 문헌
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
추천 공급업체
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
